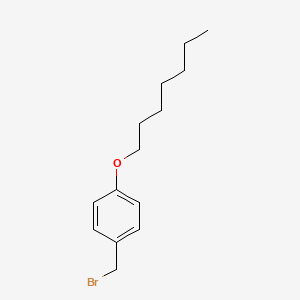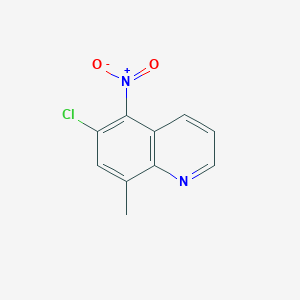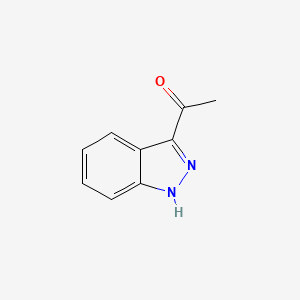
2-Acetyl-5-methylpyridine
Descripción general
Descripción
2-Acetyl-5-methylpyridine is an aromatic ketone . It has a molecular formula of C8H9NO .
Synthesis Analysis
2-Acetyl-5-methylpyridine can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . It can also be used in the preparation of pyridine-2,5-dicarboxylic acid by using potassium permanganate as an oxidant .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-methylpyridine consists of a pyridine ring with a methyl group at the 5th position and an acetyl group at the 2nd position .Chemical Reactions Analysis
2-Acetyl-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
2-Acetyl-5-methylpyridine has a molecular weight of 135.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 224.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Application 2: Schiff Bases of Pyridine Derivatives
- Summary of Application: Schiff bases derived from the reaction of Isoniazid with 2-acetylfuran and 2-acetyl-5-methylfuran .
- Results or Outcomes: The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .
Application 3: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of Application: 2-AMP is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine . The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .
Application 4: Preparation of Pyridine-2,5-dicarboxylic Acid
- Summary of Application: 2-AMP is used in the preparation of pyridine-2,5-dicarboxylic acid .
- Methods of Application: The preparation involves using potassium permanganate as an oxidant . The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .
Application 5: Ligand for Suzuki Coupling
- Summary of Application: 2-AMP serves as a ligand for Suzuki coupling .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .
Application 6: Synthesis of Ruthenium Complexes
- Summary of Application: 2-AMP is used as a ligand in the synthesis of ruthenium complexes.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The source did not provide specific results or outcomes, including any quantitative data or statistical analyses.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBKLLKNHMBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517258 | |
| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methylpyridine | |
CAS RN |
5308-63-4 | |
| Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-5-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


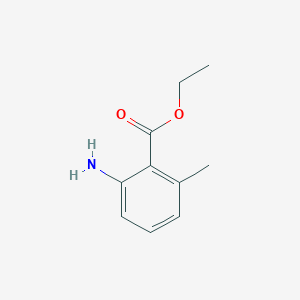
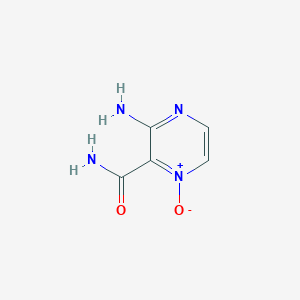
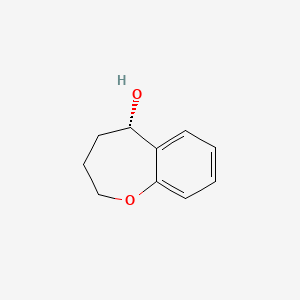
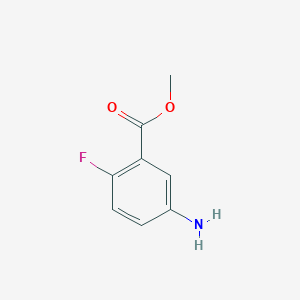
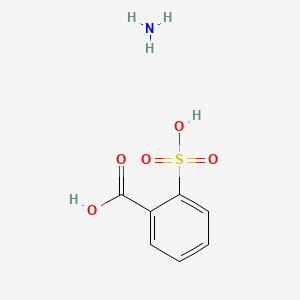
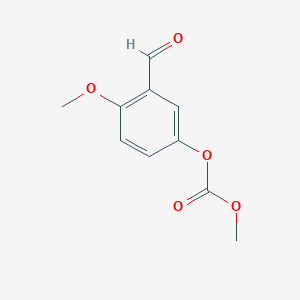
![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
